molecular formula C8H5ClF3NO2 B564595 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline CAS No. 1159977-60-2

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline

Cat. No.: B564595
CAS No.: 1159977-60-2
M. Wt: 239.578
InChI Key: QUSZSWIUKFDUKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline typically involves the reaction of 4-chloro-5-hydroxyaniline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The hydroxyl and chloro groups also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Trifluoroacetyl-4-chloro-5-hydroxyaniline is unique due to the presence of both trifluoroacetyl and hydroxyl groups, which provide a balance of reactivity and stability. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-(2-amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-1-3(5(13)2-6(4)14)7(15)8(10,11)12/h1-2,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSZSWIUKFDUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676174
Record name 1-(2-Amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-60-2
Record name 1-(2-Amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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